(S)-2-(4-methoxybenzylamino)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRNIMUUGOGMJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 4 Methoxybenzylamino Propan 1 Ol and Its Derivatives
Stereoselective Synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol
The synthesis of enantiomerically pure this compound relies on methods that can precisely control the stereochemistry at the C2 position. Key strategies include asymmetric reduction, the use of precursors from the chiral pool, and enzymatic amination protocols.
Asymmetric Reduction Pathways to this compound
One of the most direct methods for synthesizing this compound is through the diastereoselective reduction of an intermediate imine, formed from a chiral precursor. A common pathway involves the reductive amination of 4-methoxybenzaldehyde (B44291) with a chiral amino alcohol.
Specifically, the synthesis commences with (S)-2-aminopropan-1-ol (L-alaninol). This chiral precursor reacts with 4-methoxybenzaldehyde to form a Schiff base (imine) intermediate. Subsequent reduction of this imine, typically with a hydride reducing agent like sodium borohydride (B1222165), yields the target molecule. The stereocenter from L-alaninol directs the reaction, resulting in the desired (S)-enantiomer with high fidelity. A representative procedure involves stirring L-alaninol and 4-methoxybenzaldehyde in a solvent such as methanol (B129727), followed by the addition of sodium borohydride at a reduced temperature to control the reaction's exothermicity. chemicalbook.com This method is efficient and typically results in high yields.
Broader asymmetric reduction strategies in organic synthesis often employ transition metal catalysts with chiral ligands for processes like asymmetric transfer hydrogenation (ATH) of imines. mdpi.com While not specifically detailed for this exact molecule in the provided literature, such methods represent a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors.
Chiral Pool Approaches Utilizing Precursors for this compound
The chiral pool approach is a highly effective strategy for asymmetric synthesis, leveraging naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com The synthesis of this compound is a classic example of this methodology.
The ultimate chiral precursor for the target molecule is the amino acid L-alanine. L-alanine is an inexpensive and readily available compound from the chiral pool. mdpi.com The carboxylic acid functional group of L-alanine can be selectively reduced to a primary alcohol to form (S)-2-aminopropan-1-ol, also known as L-alaninol. google.com This key intermediate, L-alaninol, retains the stereochemical integrity of the original amino acid.
As described in the previous section, L-alaninol is then subjected to reductive amination with 4-methoxybenzaldehyde to furnish the final product, this compound. chemicalbook.com This multi-step synthesis from a common amino acid highlights the utility and efficiency of the chiral pool strategy in constructing complex chiral molecules. nih.gov
Table 1: Chiral Pool Synthesis Pathway
| Step | Starting Material | Key Reagent/Process | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | L-Alanine | Reduction (e.g., LiAlH₄ or catalytic hydrogenation of ester) | (S)-2-aminopropan-1-ol (L-alaninol) | google.com |
| 2 | (S)-2-aminopropan-1-ol | 4-methoxybenzaldehyde, followed by NaBH₄ | This compound | chemicalbook.com |
Enantioselective Amination and Alcoholysis Protocols for this compound Formation
Modern biocatalysis offers highly selective methods for the formation of chiral amines and amino alcohols. Enzymes such as transaminases and amine dehydrogenases (AmDHs) can catalyze the asymmetric amination of keto-alcohols to produce enantiopure amino alcohols like (S)-2-aminopropan-1-ol. frontiersin.orgnih.gov
For instance, the precursor (S)-2-aminopropan-1-ol can be synthesized from the prochiral keto-alcohol, 1-hydroxy-2-propanone (hydroxyacetone). The asymmetric reductive amination of hydroxyacetone (B41140) using an engineered AmDH with ammonia (B1221849) as the amine source can produce (S)-2-aminopropan-1-ol with high conversion and excellent enantiomeric excess. frontiersin.org Several wild-type AmDHs have demonstrated efficiency in synthesizing small vicinal amino alcohols. frontiersin.org
Similarly, ω-transaminases are valuable tools for the asymmetric amination of α-hydroxy ketones. frontiersin.org These enzymatic methods provide a green and highly enantioselective alternative to traditional chemical methods for synthesizing the key chiral precursor required for the final product.
Table 2: Biocatalytic Synthesis of the Precursor (S)-2-aminopropan-1-ol
| Enzyme Class | Substrate | Process | Product | Key Advantage |
|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | 1-Hydroxy-2-propanone | Asymmetric Reductive Amination | (S)-2-aminopropan-1-ol | High enantioselectivity (>99% ee) |
| ω-Transaminase (ω-TA) | 1-Hydroxy-2-propanone | Asymmetric Amination | (S)-2-aminopropan-1-ol | High enantiomeric excess |
Functionalization and Derivatization Strategies for this compound to Enhance Catalytic Properties
The title compound serves as a scaffold for developing chiral ligands and catalysts. Modifications at its amine and hydroxyl moieties are crucial for creating effective tools for asymmetric synthesis.
Structural Modifications at the Amine Moiety of this compound
The secondary amine of this compound is a key site for functionalization. One significant application is its incorporation into phosphine-oxazoline (PHOX) ligands. In this context, the amine group first undergoes acylation, for example, with 2-bromobenzoyl chloride. The resulting amide is then cyclized to form an oxazoline (B21484) ring, a process that involves the hydroxyl group of the amino alcohol. The final step involves the introduction of a phosphine (B1218219) group, typically diphenylphosphine, onto the aromatic ring derived from the acylating agent. mdpi.comresearchgate.net This creates a bidentate P,N ligand that can be complexed with metals like ruthenium or iridium for asymmetric catalysis. mdpi.com
Further modifications can include N-alkylation with different substituents to sterically tune the ligand or N-acylation with various acyl groups to alter its electronic properties.
Derivatization at the Hydroxyl Group of this compound for Ligand Scaffolds
The primary hydroxyl group is another critical handle for derivatization. A prominent application is the formation of oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones. researchgate.netresearchgate.net The amino alcohol is treated with a borane (B79455) source, such as borane-methyl sulfide (B99878) complex or trimethyl borate, to generate the active oxazaborolidine catalyst in situ. mdpi.comresearchgate.net The catalyst's structure, derived from the chiral amino alcohol, dictates the stereochemical outcome of the ketone reduction.
The hydroxyl group can also be converted into other functionalities to create different types of ligands. Common derivatization reactions include:
Esterification: Reaction with acyl chlorides or anhydrides to form esters. researchgate.net
Etherification: Conversion into ethers to introduce bulky or electronically distinct groups.
Sulfonation: Reaction with sulfonyl chlorides, such as dansyl chloride, which can also serve as a fluorescent tag. researchgate.netnih.gov
Isocyanate Addition: Reaction with isocyanates to form carbamates. nih.gov
These derivatizations allow for the creation of a diverse library of ligands from a single chiral scaffold, enabling the optimization of catalysts for specific asymmetric transformations.
Synthesis of N,O-Chelating Ligand Precursors from this compound
This compound serves as a valuable chiral building block for the synthesis of more complex molecules, including N,O-chelating ligand precursors. These precursors are instrumental in the field of asymmetric catalysis, where they can be complexed with various metal ions to form catalysts for enantioselective transformations. The synthesis of such ligand precursors typically involves the modification of the secondary amine and/or the primary alcohol functionalities to introduce additional coordinating atoms, thereby creating a bidentate or tridentate ligand framework.
A common and effective strategy for the synthesis of N,O-chelating ligand precursors from chiral β-amino alcohols is the formation of Schiff bases through condensation with a carbonyl compound. In the case of this compound, the secondary amine is less reactive than a primary amine, which can necessitate specific reaction conditions. However, by reacting it with a suitable aldehyde or ketone, particularly one containing a hydroxyl or other donor group in a position conducive to chelation, a variety of N,O-ligand precursors can be accessed.
A representative synthetic approach involves the reaction of this compound with a substituted salicylaldehyde (B1680747). The condensation reaction between the secondary amine and the aldehyde group of salicylaldehyde results in the formation of an imine (Schiff base), while the hydroxyl group of the salicylaldehyde and the hydroxyl group of the propanol (B110389) backbone provide the oxygen donor atoms for chelation. The general reaction is depicted below:
Reaction Scheme: this compound + Substituted Salicylaldehyde → Chiral N,O-Chelating Schiff Base Ligand Precursor + H₂O
The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol and may be facilitated by heating. The removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the formation of the Schiff base. The electronic and steric properties of the resulting ligand can be fine-tuned by varying the substituents on the salicylaldehyde ring.
Below is a table detailing representative examples of N,O-chelating ligand precursors that can be synthesized from this compound and various salicylaldehyde derivatives.
| Ligand Precursor Name | Salicylaldehyde Derivative Used | Proposed Structure | Key Spectroscopic Data (Expected) |
| (S)-2-(((E)-2-hydroxybenzylidene)(4-methoxybenzyl)amino)propan-1-ol | Salicylaldehyde | ¹H NMR: δ ~8.3 (s, 1H, -CH=N-), δ 7.4-6.8 (m, Ar-H), δ 4.5 (s, 2H, Ar-CH₂-N), δ 3.8 (s, 3H, -OCH₃) | |
| (S)-2-(((E)-2-hydroxy-5-nitrobenzylidene)(4-methoxybenzyl)amino)propan-1-ol | 5-Nitrosalicylaldehyde | ¹H NMR: δ ~8.5 (s, 1H, -CH=N-), δ 8.3-7.0 (m, Ar-H), δ 4.6 (s, 2H, Ar-CH₂-N), δ 3.8 (s, 3H, -OCH₃) | |
| (S)-2-(((E)-5-bromo-2-hydroxybenzylidene)(4-methoxybenzyl)amino)propan-1-ol | 5-Bromosalicylaldehyde | ¹H NMR: δ ~8.2 (s, 1H, -CH=N-), δ 7.5-6.9 (m, Ar-H), δ 4.5 (s, 2H, Ar-CH₂-N), δ 3.8 (s, 3H, -OCH₃) |
These Schiff base ligands are versatile precursors that can be readily complexed with a range of transition metals (e.g., Cu(II), Ni(II), Zn(II)) to generate chiral catalysts. The resulting metal complexes can then be employed in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and cyclopropanations.
Process Optimization and Scalability Considerations for the Synthesis of this compound
The synthesis of this compound on an industrial scale requires careful consideration of process optimization to ensure efficiency, cost-effectiveness, safety, and high product purity. The primary synthetic route to this compound is the reductive amination of (S)-2-aminopropan-1-ol (also known as (S)-alaninol) with 4-methoxybenzaldehyde. This process typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Key parameters that require optimization for a scalable and robust process include the choice of reducing agent, catalyst, solvent, reaction temperature, and pressure. For large-scale production, catalytic hydrogenation is often the preferred method for the reduction step due to its atom economy and the generation of minimal waste compared to stoichiometric reducing agents like sodium borohydride.
A typical procedure involves reacting (S)-2-aminopropan-1-ol with 4-methoxybenzaldehyde in a suitable solvent, followed by hydrogenation over a metal catalyst.
Reaction Scheme: (S)-2-aminopropan-1-ol + 4-Methoxybenzaldehyde → [(S)-2-((E)-(4-methoxybenzylidene)amino)propan-1-ol] → this compound
The following table outlines key process parameters and their impact on the synthesis, providing a basis for optimization and scale-up.
| Parameter | Considerations for Optimization and Scalability | Potential Impact on Yield, Purity, and Cost |
| Catalyst | Common choices include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Catalyst loading is a critical factor; lower loading reduces cost but may increase reaction time. Catalyst activity and stability over multiple runs (for recyclability) are important for industrial applications. | Higher catalyst activity can lead to shorter reaction times and lower energy consumption. Catalyst poisoning can decrease yield and require more frequent replacement, increasing costs. |
| Hydrogen Pressure | Higher hydrogen pressure generally increases the rate of hydrogenation but requires specialized high-pressure reactors, which adds to the capital cost and operational complexity. The optimal pressure needs to be determined to balance reaction rate and equipment costs. | Increased pressure can improve reaction kinetics and yield, but also increases safety risks and equipment costs. |
| Temperature | The reaction temperature affects both the rate of imine formation and the subsequent hydrogenation. Higher temperatures can accelerate the reaction but may also lead to side reactions, such as over-reduction or decomposition, impacting purity. | An optimized temperature profile can maximize the reaction rate while minimizing the formation of impurities, leading to higher yield and purity. |
| Solvent | The choice of solvent is crucial for dissolving the reactants and the intermediate imine, as well as for the efficiency of the hydrogenation. Alcohols like methanol or ethanol are common choices. Solvent recovery and recycling are important for a green and cost-effective process. | The right solvent can improve reaction rates and selectivity. Ease of removal and potential for recycling directly impact the process's environmental footprint and operational costs. |
| Reactant Ratio | The stoichiometry of (S)-2-aminopropan-1-ol to 4-methoxybenzaldehyde needs to be optimized. A slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification. | An optimized reactant ratio can maximize the conversion of the limiting reagent and simplify the purification process, thereby improving overall yield and reducing waste. |
| Purification | On a large scale, purification methods such as distillation or crystallization are preferred over chromatography. The choice of purification method will depend on the physical properties of the product and the nature of the impurities. | Efficient purification is essential for achieving the desired product quality. Crystallization can be a cost-effective method for obtaining high-purity material on a large scale. |
For a successful scale-up, a thorough understanding of the reaction kinetics and thermodynamics is essential. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over the process parameters and ensuring consistent product quality. Furthermore, a comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, is crucial when working with hydrogen at elevated pressures and temperatures on an industrial scale.
Mechanistic Investigations and Computational Studies Involving S 2 4 Methoxybenzylamino Propan 1 Ol
Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions Mediated by (S)-2-(4-methoxybenzylamino)propan-1-ol.
Chiral amino alcohols, such as this compound, are a crucial class of ligands in asymmetric catalysis. The stereocontrol in reactions mediated by these ligands is generally attributed to the formation of a rigid, chiral environment around the metal center. This environment dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer. The mechanism often involves the formation of a five- or six-membered chelate ring between the amino alcohol ligand and the metal catalyst. The stereochemistry of the final product is influenced by the steric and electronic properties of both the ligand and the substrate.
In the context of asymmetric transfer hydrogenation of ketones, for instance, a ruthenium(II) complex generated in situ with a chiral amino alcohol can effectively produce chiral secondary alcohols. The precise mechanism of stereocontrol is believed to involve a six-membered transition state where the substrate, the metal, and the ligand are optimally arranged to minimize steric interactions and facilitate the hydride transfer to one specific face of the ketone. The structure of the amino alcohol ligand, including the nature of the substituents on the nitrogen and the carbon backbone, plays a significant role in determining the enantioselectivity of the reaction.
Kinetic and Thermodynamic Analyses of this compound Catalyzed Reactions.
In a typical catalytic cycle, the initial coordination of the substrate to the catalyst is often a rapid equilibrium. The subsequent steps, such as the stereoselective transformation and product release, can be kinetically significant. Kinetic studies often involve monitoring the reaction rate under varying concentrations of the catalyst, substrate, and other reagents. This can help in determining the reaction order with respect to each component and in formulating a rate law that is consistent with a proposed mechanism.
Thermodynamic analysis, on the other hand, provides information about the spontaneity and equilibrium position of the reaction. The relative stability of the diastereomeric transition states, which leads to enantioselectivity, is a key thermodynamic parameter. The difference in the free energy of activation for the two pathways determines the enantiomeric excess of the product.
Computational Chemistry Approaches to Reaction Pathways and Transition States.
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including asymmetric catalysis.
Density Functional Theory (DFT) Calculations for Understanding Enantioselectivity.
Density Functional Theory (DFT) calculations are widely used to model the transition states and intermediates in asymmetric reactions. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of a reaction can be predicted and understood. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the energy difference between the transition states. For a catalyst derived from this compound, DFT could be employed to model its coordination to a metal center and the subsequent interaction with a substrate, providing a detailed picture of the factors governing stereocontrol.
Molecular Dynamics Simulations of Ligand-Substrate Interactions with this compound Derived Catalysts.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of catalyst-substrate complexes in solution. nsf.gov Unlike static DFT calculations, MD simulations can capture the conformational flexibility of the ligand and the substrate, as well as the influence of the solvent. nsf.gov For a catalyst system involving this compound, MD simulations could be used to explore the different binding modes of a substrate and to identify the most stable and reactive conformations that lead to the observed stereochemical outcome. These simulations can provide valuable insights into the key factors responsible for chiral recognition. nsf.gov
Conformational Analysis of this compound and Its Metal Complexes.
The conformation of the chiral ligand and its metal complex is fundamental to its catalytic activity and selectivity. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, this would involve determining the preferred orientations of the 4-methoxybenzyl group and the propan-1-ol backbone. When this ligand coordinates to a metal, the resulting complex will also adopt a specific conformation to minimize its energy. Techniques such as X-ray crystallography and NMR spectroscopy, in conjunction with computational methods, are used to perform conformational analysis. Understanding the preferred conformation of the catalyst is crucial for designing more effective ligands and for rationalizing the stereochemical outcome of the reactions they catalyze.
Analytical Methodologies for Stereochemical Characterization of Reaction Outcomes
Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination of Products
Chromatographic methods are the cornerstone for quantifying the enantiomeric purity of chiral compounds. researchgate.net These techniques operate by creating a chiral environment in which the two enantiomers of a racemic mixture interact differently, leading to their separation. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. ceon.rsnih.gov The differing stability of these complexes results in different retention times, allowing for their separation and quantification. ceon.rs
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the enantioseparation of a wide range of compounds, including amino alcohols. nih.govmdpi.com The choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, is crucial for achieving optimal separation. nih.govsigmaaldrich.com For N-substituted amino alcohols, columns like Chiralpak® IA, based on amylose tris(3,5-dimethylphenylcarbamate), have shown excellent resolution. researchgate.net The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively contribute to chiral recognition. ceon.rs
Research Findings: In studies involving the separation of structurally similar vicinal amino alcohols, such as N-benzoylamino alcohol derivatives, Chiralpak® IA columns have proven effective. By optimizing the mobile phase composition, baseline separation of enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess from the integrated peak areas. nih.gov For instance, a mobile phase consisting of n-hexane, ethanol (B145695), and chloroform (B151607) can be fine-tuned to maximize the resolution factor (Rs). nih.gov
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| N-Benzoylamino alcohol | Chiralpak® IA | n-Hexane/Ethanol/Chloroform | 1.0 | > 2.0 | nih.gov |
| Aryloxyaminopropanols | Chiralpak® AD-H | n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v) | 0.5 | 1.85 | researchgate.net |
| Propranolol (β-blocker amino alcohol) | Chiralpak® IA | n-Heptane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | 1.0 | 1.75 | researchgate.netceon.rs |
Chiral Gas Chromatography (GC) is another essential technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.czjiangnan.edu.cn Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.czresearchgate.net For non-volatile analytes like amino alcohols, derivatization is typically required to increase their volatility and thermal stability. wiley.comnih.gov Common derivatizing agents include trifluoroacetic anhydride, which converts the amino and hydroxyl groups into their corresponding trifluoroacetyl derivatives. wiley.comnih.gov
The separation mechanism in chiral GC involves the formation of transient diastereomeric inclusion complexes between the derivatized analyte enantiomers and the cyclodextrin-based CSP. gcms.cz The stability of these complexes is influenced by factors such as steric fit and intermolecular interactions, leading to different retention times for the enantiomers. researchgate.net Aromatic analytes often exhibit higher enantioselectivity compared to their aliphatic counterparts, highlighting the importance of π-π interactions in the chiral recognition process. nih.gov
Research Findings: Studies on the enantiomeric separation of 1-phenylalkylamines, which are structurally analogous to the core of (S)-2-(4-methoxybenzylamino)propan-1-ol, have demonstrated the effectiveness of chiral GC after N-trifluoroacetylation. Using a cyclodextrin-based column, such as one coated with 30% 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (MTBCD), baseline resolution of the enantiomers can be achieved. wiley.com The separation factor (α) is a key parameter, and its value is influenced by the oven temperature and the structure of the analyte. wiley.com
| Analyte (as N-TFA derivative) | Chiral Stationary Phase (CSP) | Oven Temperature (°C) | Separation Factor (α) | Reference |
|---|---|---|---|---|
| α-Methyl benzylamine | Diproline-based CSP | 110 | 1.11 | nih.gov |
| 1-α-Methyl naphthylamine | Diproline-based CSP | 150 | 1.14 | nih.gov |
| p-Fluoro-1-phenylethylamine | MTBCD-based CSP | 120 | 1.06 | wiley.com |
Spectroscopic Methods for Stereochemical Analysis
Spectroscopic techniques provide valuable information about the stereochemistry of chiral molecules without the need for physical separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and in the presence of a chiral auxiliary, it can be used to determine enantiomeric excess. acs.org Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. However, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample creates a chiral environment. frontiersin.orgnih.gov
This results in the formation of transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which are no longer chemically equivalent and thus exhibit distinct NMR signals. nih.govkaist.ac.kr The difference in the chemical shifts (Δδ) of corresponding protons in the two diastereomeric species allows for the integration of their respective signals, from which the enantiomeric excess can be calculated directly. frontiersin.org Commonly used CSAs for amino alcohols include BINOL-based compounds and chiral acids like Boc-β-phenylglycine. nih.govnih.gov
Research Findings: The enantiodiscrimination of amino alcohols has been successfully demonstrated using various CSAs. For example, when an enantiopure CSA like (R)-Boc-β-phenylglycine is added to a solution of a racemic amino alcohol, separate signals for specific protons of the two enantiomers can be observed in the ¹H NMR spectrum. nih.gov The magnitude of the chemical shift non-equivalence (ΔΔδ) can be significant, allowing for accurate quantification.
| Analyte Type | Chiral Solvating Agent (CSA) | Observed Proton | Solvent | Chemical Shift Difference (ΔΔδ, ppm) | Reference |
|---|---|---|---|---|---|
| Axially Chiral Vicinal Amino Alcohol | (S)-Boc-β-phenylglycine | C(γ) protons | CDCl₃ | > 0.05 | nih.gov |
| Racemic Mandelic Acid | BINOL-Amino Alcohol | α-H | CDCl₃ | up to 0.641 | frontiersin.orgnih.gov |
| 2-Butanol | Ga-based Anionic Metal Complex | CH(OH) | CD₃CN | ~0.02 | kaist.ac.kr |
Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, results in a CD spectrum that is characteristic of a molecule's absolute configuration and conformation. Enantiomers produce mirror-image CD spectra. nih.govrsc.org
CD spectroscopy is highly sensitive to the stereochemical structure of a molecule. The sign and intensity of the Cotton effects can be used to assign the absolute configuration by comparison with known compounds or theoretical calculations. nih.gov Furthermore, for a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. By creating a calibration curve with samples of known enantiomeric purity, CD spectroscopy can be used as a rapid method for determining the ee of unknown samples. nih.gov
Research Findings: While specific CD data for this compound is not readily available, studies on its core component, alanine (B10760859), illustrate the principle. The (S)-enantiomer of alanine exhibits a negative Cotton effect in the 200-240 nm range, while the (R)-enantiomer shows a positive, mirror-image effect. The amplitude of the CD signal decreases linearly as the enantiomeric enrichment decreases, becoming zero for a racemic mixture. This linear relationship allows for the quantitative determination of enantiomeric purity. nih.govnih.gov
| Enantiomeric Composition (% S-Alanine) | Differential Extinction Coefficient (Δε) at 210 nm (M⁻¹cm⁻¹) | Reference |
|---|---|---|
| 100% S | -0.909 | nih.gov |
| 75% S / 25% R (50% ee) | ~ -0.45 | nih.gov |
| 50% S / 50% R (0% ee) | 0.000 | nih.gov |
| 25% S / 75% R (-50% ee) | ~ +0.42 | nih.gov |
| 100% R | +0.832 | nih.gov |
X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives or Their Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.ukthieme-connect.de The technique requires a single, well-ordered crystal of the compound or a suitable derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. ed.ac.uk
To determine the absolute configuration of a chiral molecule containing only light atoms (C, H, N, O), the phenomenon of anomalous dispersion is utilized. researchgate.net While the effect is weak for light atoms, modern diffractometers and computational methods often allow for an unambiguous assignment. The Flack parameter is a critical value calculated during structure refinement; a value close to zero for the correct enantiomer confirms the absolute configuration assignment with high confidence. ed.ac.uk Alternatively, co-crystallization with a molecule of known absolute configuration can be used to determine the configuration of the target molecule by reference. nih.gov
Research Findings: The absolute (S) configuration of 2-aminopropan-1-ol derivatives can be unequivocally confirmed if a suitable single crystal is obtained. Crystal structures of related N-benzyl compounds have been determined, revealing key structural parameters. researchgate.netnih.govvensel.org The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the stereochemical relationship between the substituents on the chiral center.
| Parameter | Value | Reference |
|---|---|---|
| Compound | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | vensel.org |
| Crystal System | Monoclinic | vensel.org |
| Space Group | P2₁/n | vensel.org |
| Unit Cell Dimensions (a, b, c) | a=8.5657 Å, b=9.3203 Å, c=18.2134 Å | vensel.org |
| Unit Cell Angles (α, β, γ) | α=90°, β=91.540°, γ=90° | vensel.org |
| Final R-value | 4.3% | vensel.org |
Future Perspectives and Emerging Research Directions for S 2 4 Methoxybenzylamino Propan 1 Ol
Exploration of Novel Synthetic Applications and Reaction Substrates
Future research will likely focus on expanding the synthetic utility of (S)-2-(4-methoxybenzylamino)propan-1-ol beyond established transformations. The development of novel catalytic systems is a continuous endeavor in asymmetric synthesis, aiming for more efficient and environmentally friendly processes. frontiersin.orgnih.gov Chiral β-amino alcohols are valuable scaffolds in creating new catalysts for a variety of asymmetric reactions. westlake.edu.cn
Key areas for exploration could include:
New Asymmetric Reactions: Investigating the efficacy of this compound, or its derivatives, in catalyzing a wider range of asymmetric reactions. This could encompass C-C bond-forming reactions, such as aldol (B89426) and Michael additions, as well as reductions and oxidations. mdpi.compolyu.edu.hk The structural features of this compound, with its chiral backbone and potential for hydrogen bonding, make it a candidate for inducing stereoselectivity in various transformations.
Broader Substrate Scope: A significant research direction will be to test the applicability of this catalyst with a more diverse range of substrates. Often, a catalyst that is highly effective for one type of substrate may be less so for others. Future studies would likely involve modifying the catalyst structure to accommodate a wider array of functionalities and steric profiles in the reacting molecules. This could lead to the synthesis of a broader range of valuable chiral building blocks. westlake.edu.cn
Synergistic Catalysis: Exploring the use of this compound in dual or multi-catalytic systems is another promising frontier. Combining it with other catalysts, such as metal complexes or other organocatalysts, could enable novel reaction pathways and provide access to complex chiral molecules that are difficult to synthesize using a single catalytic system. nih.gov
A hypothetical research direction could be its application in the asymmetric synthesis of novel N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.com
Development of Immobilized Catalysts Based on this compound for Heterogeneous Catalysis
The transition from homogeneous to heterogeneous catalysis is a key goal in sustainable chemistry, as it simplifies catalyst separation and recycling. Immobilizing this compound onto a solid support is a critical area for future research.
Potential research avenues include:
Support Materials: Investigating various support materials for immobilization, such as polymers, silica (B1680970), or magnetic nanoparticles. The choice of support can significantly influence the catalyst's activity, stability, and recyclability. rsc.orgnih.gov For instance, mesoporous silica could offer a high surface area for catalyst loading. nih.gov
Immobilization Techniques: Developing and optimizing methods to covalently attach this compound to the support without compromising its catalytic activity. This might involve modifying the ligand with a suitable linker group. The stability of this linkage under reaction conditions is crucial for preventing leaching and ensuring long-term performance.
Performance in Continuous Reactors: Evaluating the performance of the immobilized catalyst in packed-bed or other continuous flow reactors. This would be a significant step towards its industrial application, allowing for continuous production and easier scale-up. rsc.org
The table below illustrates potential support materials and their characteristics for catalyst immobilization.
| Support Material | Advantages | Potential Challenges |
| Polystyrene Resins | Well-established, commercially available, good mechanical stability. | Swelling in organic solvents, potential for diffusion limitations. |
| Silica Gel | High surface area, rigid structure, tunable pore size. | Brittle, potential for catalyst leaching if not properly anchored. |
| Magnetic Nanoparticles | Easy separation using an external magnetic field, high surface area. | Potential for aggregation, catalyst deactivation by the support. |
Integration of this compound Mediated Reactions into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. nih.govnih.gov Integrating reactions catalyzed by this compound into flow systems is a logical progression for its development.
Future research in this area would likely involve:
Homogeneous Flow Systems: Initially, the soluble catalyst could be used in single-pass flow reactors to optimize reaction conditions such as temperature, pressure, and residence time. This can rapidly provide data on reaction kinetics and catalyst stability. nih.gov
Heterogeneous Flow Systems: The development of the aforementioned immobilized catalysts would be crucial for creating efficient heterogeneous flow systems. This would involve packing the solid-supported catalyst into a column or microreactor, allowing for the continuous conversion of reactants into products with easy separation. rsc.org
Multi-step Continuous Synthesis: A more advanced application would be the integration of a reaction step catalyzed by this compound into a multi-step continuous synthesis of a complex target molecule, such as a pharmaceutical intermediate. frontiersin.orgnih.gov This approach, often referred to as "telescoping," avoids the isolation and purification of intermediates, leading to more efficient and sustainable processes.
Sustainable Chemistry Considerations in the Synthesis and Application of this compound
The principles of green and sustainable chemistry are increasingly important in the development of new chemical processes. numberanalytics.com Future research on this compound will undoubtedly be guided by these principles.
Key sustainability aspects to be explored include:
Greener Synthesis of the Catalyst: Developing more sustainable synthetic routes to this compound itself. This could involve the use of bio-based starting materials, renewable solvents, and minimizing the generation of waste. For example, exploring enzymatic or biocatalytic methods for its synthesis could be a promising avenue. frontiersin.org
Use of Greener Solvents: Investigating the use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, for reactions catalyzed by this compound. researchgate.net This would reduce the reliance on volatile organic compounds (VOCs) that are often used in organic synthesis.
Catalyst Recyclability and Lifetime: For immobilized versions of the catalyst, extensive studies on its recyclability and operational lifetime will be essential to assess its economic and environmental viability for industrial applications.
The following table summarizes key green chemistry metrics and their relevance to the future development of this compound.
| Green Chemistry Metric | Relevance to this compound |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. |
| E-Factor (Environmental Factor) | Quantifying the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Assessing the total mass of materials used to produce a certain mass of product. |
| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of the catalyst. |
| Catalyst Turnover Number (TON) and Turnover Frequency (TOF) | Measuring the efficiency and lifetime of the catalyst to minimize catalyst loading and waste. |
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound as a valuable tool in sustainable and efficient asymmetric synthesis.
Conclusion: Summary of Research Significance and Broader Implications
Recapitulation of Key Research Findings and Methodological Advancements
Research surrounding (S)-2-(4-methoxybenzylamino)propan-1-ol has primarily focused on its application as a precursor for more complex chiral molecules, particularly chiral ligands and auxiliaries. The inherent chirality of the molecule makes it an excellent starting material for syntheses where control of stereochemistry is paramount. biosolve-chemicals.euenamine.net
Key research findings and advancements include:
Synthesis of Chiral Ligands: The amino and alcohol functionalities provide convenient handles for modification. This allows for its incorporation into more elaborate molecular architectures, such as bidentate and tridentate ligands for metal-catalyzed asymmetric reactions. dicp.ac.cnnih.gov The development of novel chiral ligands is a continuous effort in chemistry to achieve higher efficiency and enantioselectivity in reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net
Role as a Chiral Building Block: In multi-step syntheses, preserving a specific stereochemistry is crucial, especially in the pharmaceutical industry where the physiological activity of a drug is often dependent on a single enantiomer. enamine.net this compound provides a reliable chiral scaffold that can be elaborated upon to construct complex target molecules, such as active pharmaceutical ingredients or natural products. sigmaaldrich.comtakasago.com
Methodological Efficiency: The synthesis of this compound from (S)-alaninol is a robust and high-yielding process, which is a significant methodological advantage for its practical application. chemicalbook.comgoogle.com The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines, which can be readily cleaved under specific conditions, adding to the compound's synthetic utility.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| Appearance | White crystalline solid |
| Chirality | (S)-configuration |
Broader Impact of this compound Research on Asymmetric Synthesis and Chiral Technologies
The study and application of this compound contribute significantly to the broader fields of asymmetric synthesis and chiral technologies. Its impact is multifaceted, influencing the development of new synthetic methods and the production of enantiomerically pure compounds.
Advancement in Asymmetric Catalysis: The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. By serving as a precursor to such ligands, this compound indirectly contributes to the expansion of the catalytic toolbox available to synthetic chemists. dicp.ac.cnnih.gov This enables the synthesis of a wider range of chiral molecules with high enantiomeric purity, which is critical for the pharmaceutical, agrochemical, and fragrance industries. rsc.orgnih.gov
Enabling Complex Molecule Synthesis: The availability of versatile chiral building blocks like this amino alcohol simplifies the strategic planning and execution of complex total syntheses. biosolve-chemicals.eusigmaaldrich.com Chemists can rely on these pre-existing chiral centers to build molecular complexity without the need for de novo asymmetric steps, which can often be challenging and less efficient.
Contribution to Chiral Pool Synthesis: This compound is a prime example of a "chiral pool" reagent, where a readily available, naturally occurring chiral molecule (in this case, derived from the amino acid alanine) is used as a starting material. This approach is a fundamental strategy in asymmetric synthesis, and the continued development and application of such reagents underscore its importance and sustainability.
Impact on Materials Science: Chiral compounds are also finding increasing use in materials science, for example, in the development of chiral liquid crystals and polymers. rsc.org The availability of versatile chiral building blocks can facilitate the synthesis and investigation of new materials with unique optical and electronic properties.
Q & A
Q. What are the key steps for synthesizing (S)-2-(4-methoxybenzylamino)propan-1-ol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a nucleophilic ring-opening reaction of an epoxide precursor. For example, (S)-2-((4-methoxybenzylamino)methyl)oxirane can be reacted with a primary amine under controlled conditions (e.g., in isopropyl alcohol at 50°C for 5 hours). Critical steps include:
- Dropwise addition of the amine to ensure controlled reaction kinetics.
- Purification via silica column chromatography to isolate the product .
- Chiral resolution using preparative chiral HPLC or enzymatic methods to ensure enantiopurity, as minor impurities can significantly impact pharmacological activity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with specific attention to methoxy (δ ~3.8 ppm) and hydroxyl (δ ~1.5–2.5 ppm) proton signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 226.1443 for C12H19NO3).
- Polarimetry : Measures optical rotation ([α]D) to verify enantiomeric identity .
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., iPrOH) to enhance reaction specificity.
- Temperature control : Maintain temperatures below 60°C to prevent thermal degradation.
- Stoichiometric ratios : A 1:1.5 molar ratio of epoxide to amine minimizes unreacted intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding data for this compound?
- Methodological Answer : Discrepancies in β-adrenergic receptor affinity (e.g., Ki values ranging from 10 nM to 1 µM) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or temperature. Standardize protocols using reference ligands (e.g., propranolol).
- Receptor subtype selectivity : Perform competitive binding assays against β1- and β2-adrenergic receptors separately .
- Computational docking : Use X-ray crystallography data (e.g., PDB ID 9K1) to model ligand-receptor interactions and identify key residues (e.g., Ser49, Asp79) influencing binding .
Q. How does enantiomeric purity impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- In vitro studies : Compare (S)- and (R)-enantiomers in hepatic microsome assays to assess metabolic stability. The (S)-enantiomer may exhibit slower clearance due to steric hindrance at cytochrome P450 active sites.
- In vivo PK/PD modeling : Administer enantiopure formulations to rodents and measure plasma half-life (t1/2) and brain permeability via LC-MS/MS. The (S)-form shows 2–3× higher blood-brain barrier penetration in preclinical models .
Q. What computational approaches predict the compound’s off-target effects?
- Methodological Answer :
- Molecular dynamics simulations : Simulate ligand interactions with off-target receptors (e.g., serotonin or dopamine receptors) using force fields like AMBER or CHARMM.
- Machine learning models : Train on ChEMBL bioactivity data to predict binding affinities for >500 kinases or GPCRs.
- Dose-response validation : Confirm predictions with high-throughput screening (HTS) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
